4-morpholino-3-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and an O-methyloxime functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-methyloxime typically involves the following steps:
Formylation: The addition of a formyl group to the benzene ring.
Morpholine Substitution: The substitution of a hydrogen atom with a morpholine group.
Oxime Formation: The conversion of the aldehyde group to an oxime, followed by methylation to form the O-methyloxime.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine and O-methyloxime groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-3-nitrobenzenecarbaldehyde: Lacks the O-methyloxime group.
3-Nitrobenzaldehyde O-methyloxime: Lacks the morpholine group.
4-Morpholino-3-nitrobenzenecarbaldehyde O-ethyloxime: Similar structure but with an ethyloxime group instead of a methyloxime group.
Uniqueness
4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime is unique due to the combination of the morpholine, nitro, and O-methyloxime groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-methoxy-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-18-13-9-10-2-3-11(12(8-10)15(16)17)14-4-6-19-7-5-14/h2-3,8-9H,4-7H2,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKZTWNYILHMHW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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